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Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the
discovery of novel antimalarial agents that act on new therapeutic targets. The ubiquitin-
proteasome system (UPS) is essential for maintaining protein homeostasis in the parasite and
has been identified as a promising target for antimalarial drug development.[1][2][3][4] Inhibition
of the parasite's proteasome leads to the accumulation of ubiquitinated proteins, causing cell
cycle arrest and apoptosis.[5] TDI-8304 is a potent and highly selective noncovalent,
macrocyclic peptide inhibitor of the P. falciparum 20S (Pf20S) proteasome.[6][7] This document
provides detailed application notes and protocols for utilizing TDI-8304 in the investigation of
the malaria parasite's UPS.

TDI-8304 specifically targets the 35 subunit of the Pf20S proteasome in a time-dependent
manner.[6] It exhibits marked selectivity for the parasite proteasome over human constitutive
and immunoproteasomes, a critical feature for minimizing host toxicity.[6] Studies have
demonstrated its efficacy against both drug-sensitive and artemisinin-resistant strains of P.
falciparum in vitro and its ability to reduce parasitemia in a humanized mouse model of malaria.
[6][8] Furthermore, TDI-8304 displays synergistic activity with artemisinin derivatives,
highlighting its potential in combination therapies.[6]
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The following tables summarize the in vitro efficacy and selectivity of TDI-8304 against various

P. falciparum strains and human cells.

Table 1: In Vitro Activity of TDI-8304 against P. falciparum Strains

P. falciparum Strain

Resistance Profile

EC50 (nM)

3D7 Drug-sensitive 18 (geometric mean)

Chloroquine-resistant, o
Dd2 ) ) ) Potent inhibition

Pyrimethamine-resistant
Dd2B6A117D Proteasome inhibitor-resistant Potent inhibition
Dd2p35A49S Proteasome inhibitor-resistant Potent inhibition

o N More susceptible than
Cama3.IRev Artemisinin-sensitive
Cama3.IR539T

Cam3.IR539T Artemisinin-resistant Susceptible

Clinical Isolates (Uganda,
n=38)

Varied

5-30 (range), 18 (mean)

Data compiled from multiple sources.[5][6][9]

Table 2: Selectivity of TDI-8304

Cell Line/Proteasome Type Activity

HepG2 Human hepatoma cells Non-toxic
Human constitutive o

Human c-20S Marked selectivity for Pf20S
proteasome

Human i-20S Human immunoproteasome Marked selectivity for Pf20S

Data compiled from multiple sources.[6]

Signaling Pathways and Experimental Workflows
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Protein Ubiquitination Proteasomal Degradation
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Figure 1: The Ubiquitin-Proteasome System in Plasmodium falciparum and the inhibitory action
of TDI-8304.

Click to download full resolution via product page

Figure 2: General experimental workflow for evaluating the antiplasmodial activity of TDI-8304.

Experimental Protocols
Protocol 1: In Vitro Susceptibility of P. falciparum to TDI-
8304 using SYBR Green | Assay

Obijective: To determine the 50% effective concentration (EC50) of TDI-8304 against asexual
blood-stage P. falciparum.

Materials:
o P. falciparum culture (synchronized to ring stage)

e Human erythrocytes (O+)
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Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax I,
25 pug/mL gentamicin, and 0.25% sodium bicarbonate)

TDI-8304 stock solution (in DMSO)
96-well black, clear-bottom microplates

SYBR Green | lysis buffer (20 mM Tris-HCI pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08%
Triton X-100) with 1x SYBR Green | dye

Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

Parasite Culture: Maintain synchronized P. falciparum cultures in complete medium at 37°C
in a gas mixture of 5% CO2, 5% 02, and 90% N2.

Drug Dilution: Prepare serial dilutions of TDI-8304 in complete culture medium in a 96-well
plate. A typical starting concentration is 1 uM, followed by 2-fold serial dilutions. Include drug-
free wells as negative controls and uninfected erythrocytes as a background control.

Assay Setup: Prepare a parasite suspension of 1% parasitemia and 2% hematocrit. Add 180
uL of this suspension to each well of the drug-diluted plate (final volume 200 pL).

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

Lysis and Staining: After incubation, carefully remove 100 pL of the supernatant from each
well. Add 100 pL of SYBR Green | lysis buffer to each well.

Incubation for Lysis: Seal the plates and incubate in the dark at room temperature for 1 hour.

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with
excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the
fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal
dose-response curve to determine the EC50 value.
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Protocol 2: In Vivo Efficacy of TDI-8304 in a Humanized
Mouse Model

Objective: To evaluate the in vivo antimalarial activity of TDI-8304 in a P. falciparum-infected

humanized mouse model.

Materials:

NOD-scid IL-2Ry-null (NSG) mice

Human erythrocytes (O+)

P. falciparum 3D7 strain

TDI-8304 formulation for subcutaneous injection

Vehicle control

Giemsa stain

Microscope
Procedure:

e Humanization of Mice: Engraft NSG mice with human erythrocytes to achieve a stable level
of human red blood cells in circulation.

« Infection: Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.

e Monitoring Parasitemia: Monitor the parasitemia daily by preparing thin blood smears from
tail vein blood and staining with Giemsa.

o Treatment: Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice
into treatment and control groups. Administer TDI-8304 (e.g., 100 mg/kg) subcutaneously
twice daily for a specified duration (e.g., 4 days). The control group receives the vehicle
alone.
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o Continued Monitoring: Continue to monitor parasitemia daily throughout the treatment period
and for a follow-up period to check for recrudescence.

» Efficacy Assessment: The efficacy of TDI-8304 is determined by the reduction in parasitemia
in the treated group compared to the vehicle-treated control group.

Protocol 3: Proteasome Activity Assay

Objective: To assess the inhibitory effect of TDI-8304 on the chymotrypsin-like activity of the P.
falciparum proteasome.

Materials:

e Lysate from saponin-lysed P. falciparum trophozoites or purified Pf20S proteasome

e Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
o Assay buffer (e.g., 25 mM HEPES, pH 7.5)

e TDI-8304

o Black 96-well microplates

o Fluorescence plate reader (380 nm excitation, 460 nm emission)

Procedure:

« Inhibitor Pre-incubation: In the wells of a black microplate, pre-incubate the parasite lysate or
purified Pf20S with varying concentrations of TDI-8304 in assay buffer for a specified time
(e.g., 30 minutes) at 37°C.

o Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

o Kinetic Measurement: Immediately measure the increase in fluorescence over time using a
plate reader. The release of the fluorescent AMC group is indicative of proteasome activity.

o Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration.
Determine the IC50 value by plotting the percentage of inhibition against the log of the
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inhibitor concentration.

Protocol 4: Synergy Testing with Dihydroartemisinin
(DHA)

Objective: To evaluate the in vitro interaction between TDI-8304 and dihydroartemisinin (DHA).

Procedure:

o Fixed-Ratio Isobologram Method: Prepare serial dilutions of TDI-8304 and DHA individually
and in fixed-ratio combinations (e.g., 4:1, 3:2, 2:3, 1:4 based on their individual EC50

values).

« In Vitro Susceptibility Assay: Perform the SYBR Green | assay as described in Protocol 1
with the individual drugs and the fixed-ratio combinations.

e Data Analysis:

o

Determine the EC50 for each drug alone and for each combination.

o

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
FIC of Drug A = (EC50 of A in combination) / (EC50 of A alone).

o

The sum of the FICs (ZFIC) is calculated: 2FIC = FIC of Drug A + FIC of Drug B.

[¢]

Interpret the results:
s 3FIC <£0.5: Synergy
» 0.5 < ZFIC < 4.0: Additive/Indifference

= >FIC > 4.0: Antagonism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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